molecular formula C15H22N2O4S B2977582 Ethyl 4-[(4-ethylphenyl)sulfonyl]piperazinecarboxylate CAS No. 799258-86-9

Ethyl 4-[(4-ethylphenyl)sulfonyl]piperazinecarboxylate

Cat. No. B2977582
CAS RN: 799258-86-9
M. Wt: 326.41
InChI Key: MWNIXANCTJAUKX-UHFFFAOYSA-N
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Description

Ethyl 4-[(4-ethylphenyl)sulfonyl]piperazinecarboxylate is a chemical compound with the molecular formula C15H22N2O4S . It has an average mass of 326.411 Da and a monoisotopic mass of 326.130035 Da .


Synthesis Analysis

The synthesis of piperazine derivatives, such as Ethyl 4-[(4-ethylphenyl)sulfonyl]piperazinecarboxylate, has been a topic of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of Ethyl 4-[(4-ethylphenyl)sulfonyl]piperazinecarboxylate is defined by its molecular formula, C15H22N2O4S . The exact structure would require more specific information such as a crystallographic study or spectroscopic data, which is not available in the current search results.


Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 4-[(4-ethylphenyl)sulfonyl]piperazinecarboxylate are not detailed in the search results. The molecular formula (C15H22N2O4S) and mass (326.411 Da) are known , but further properties such as melting point, boiling point, solubility, etc., would require additional specific experimental data.

Scientific Research Applications

Photodynamic Antimicrobial Activity

One of the notable applications of Ethyl 4-[(4-ethylphenyl)sulfonyl]piperazinecarboxylate derivatives is in the field of photodynamic antimicrobial therapy . Researchers have synthesized a benzoporphyrin derivative, 5,10,15,20-tetrakis (4-ethylphenyl) porphyrin (TEtPP), which exhibited excellent photophysical properties and was assessed as a potential agent for antibacterial photodynamic therapy . This compound showed higher activity against antibiotic-resistant strains such as MRSA under irradiation, indicating its potential as a novel treatment to mitigate microbial resistance.

Synthesis of Heterocyclic Compounds

The compound serves as a precursor in the synthesis of various heterocyclic compounds . It has been utilized to create five- and six-membered ring systems containing one or two heteroatoms, which are fundamental structures in many pharmaceuticals . These heterocycles can be further functionalized to develop new drugs with potential therapeutic applications.

Electrophilic Reactions

Ethyl 4-[(4-ethylphenyl)sulfonyl]piperazinecarboxylate is involved in electrophilic reactions such as halogenation, alkylation, arylation, heteroarylation , and coupling reactions . These reactions are crucial for creating a variety of complex molecules that can be used in drug development and other areas of chemical research.

Diels-Alder Reactions

This compound is also a reactive intermediate in Diels-Alder reactions with aldehydes, which are used to synthesize cyclic compounds . The Diels-Alder reaction is a cornerstone of synthetic organic chemistry, allowing for the construction of six-membered rings with good stereocontrol.

Desulfonylation Processes

In synthetic chemistry, desulfonylation processes involving Ethyl 4-[(4-ethylphenyl)sulfonyl]piperazinecarboxylate are important for removing the sulfonyl group to yield a variety of functionalized molecules . This process is valuable for the preparation of intermediates in pharmaceutical synthesis.

Biological Properties

Derivatives of Ethyl 4-[(4-ethylphenyl)sulfonyl]piperazinecarboxylate have been explored for their biological properties , including herbicidal, bactericidal, antifungal, algicidal, and insecticidal activities . These properties make them candidates for use in agricultural chemicals and as potential leads for new types of bioactive compounds.

Future Directions

The future directions for research and applications of Ethyl 4-[(4-ethylphenyl)sulfonyl]piperazinecarboxylate are not specified in the search results. Given its classification as a piperazine derivative, it may have potential in various areas of chemical and pharmaceutical research .

properties

IUPAC Name

ethyl 4-(4-ethylphenyl)sulfonylpiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4S/c1-3-13-5-7-14(8-6-13)22(19,20)17-11-9-16(10-12-17)15(18)21-4-2/h5-8H,3-4,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWNIXANCTJAUKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-[(4-ethylphenyl)sulfonyl]piperazinecarboxylate

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